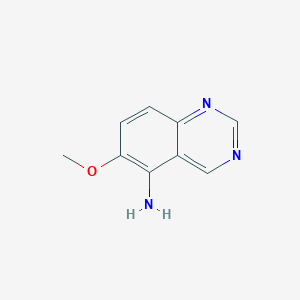

6-Methoxyquinazolin-5-amine

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery, forming the structural core of a vast number of pharmaceuticals. rsc.orgmsesupplies.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59-60% of unique small-molecule drugs contain a nitrogen-based heterocycle. rsc.orgmsesupplies.commdpi.com Their prevalence is attributed to their ability to form stable complexes with biological targets, often through hydrogen bonding, which is crucial for their therapeutic effects. mdpi.comnih.gov These structures are present in a wide array of natural products, including vitamins and alkaloids, and synthetic drugs, underscoring their versatility and importance in medicinal chemistry. rsc.orgmdpi.com The ability of nitrogen heterocycles to interact with biological macromolecules like proteins and nucleic acids makes them invaluable scaffolds for designing new therapeutic agents. msesupplies.comou.edu

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The journey of quinazoline chemistry began in 1869 when Griess synthesized the first derivative. nih.gov However, it was the synthesis of the parent quinazoline by Gabriel in 1903 that laid a more concrete foundation for the field. nih.govfrontiersin.org The name "quinazoline" was proposed by Weddige, who noted its isomeric relationship with cinnoline (B1195905) and quinoxaline. omicsonline.orgresearchgate.net Initially, interest in quinazolines was primarily academic. A significant turning point occurred in the mid-20th century with the isolation and structural elucidation of the quinazolinone alkaloid vasicine (B45323) from Adhatoda vasica in 1888, which was later recognized for its bronchodilator activity. omicsonline.orgsemanticscholar.org This discovery, along with subsequent findings, spurred medicinal chemists to explore the therapeutic potential of the quinazoline nucleus, leading to the development of a plethora of synthetic methods and the discovery of its diverse biological activities. omicsonline.orgresearchgate.net

Overview of the Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry. omicsonline.orgnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for drug design. nih.gov The therapeutic value of quinazoline-based drugs was first established with the development of α1-adrenoceptor antagonists like prazosin (B1663645) and doxazosin, initially used for hypertension and later for benign prostatic hyperplasia. scielo.brbohrium.com The subsequent approval of gefitinib (B1684475) in 2003 as an epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer marked a new era for quinazolines in oncology. scielo.brbohrium.comwikipedia.org This has paved the way for a multitude of other quinazoline-based kinase inhibitors used in cancer therapy. scielo.brscielo.br The broad spectrum of biological activities associated with quinazolines, including antimicrobial, anti-inflammatory, and anticancer properties, solidifies its status as a privileged scaffold. nih.govfrontiersin.orgnih.gov

Rationale for Investigating Substituted Quinazolines, with Emphasis on Methoxy (B1213986) and Amine Functionalities

The versatility of the quinazoline scaffold lies in the ability to modify its biological activity through the introduction of various substituents. The strategic placement of functional groups can fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, and its interaction with biological targets. ontosight.ai

The methoxy group (-OCH3) is a common substituent in medicinal chemistry. Its introduction can influence a molecule's metabolic stability and binding affinity. nih.gov For instance, the presence of methoxy groups on the quinazoline ring has been associated with enhanced antihypertensive activity. jclmm.com In some cases, methoxy substituents have been shown to contribute to the antibacterial activity of quinazoline derivatives. nih.gov

The amine group (-NH2) is another critical functionality. The amino-quinazoline scaffold is a prominent feature in many bioactive compounds due to its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. scielo.brbohrium.com Structure-activity relationship studies have revealed that substitutions at various positions of the quinazoline ring, particularly with amine or substituted amine groups, can significantly enhance antimicrobial and anticancer activities. nih.govekb.eg

The combination of both methoxy and amine groups on the quinazoline core, as seen in 6-Methoxyquinazolin-5-amine, presents an intriguing area for investigation, with the potential for unique biological properties arising from the interplay of these two functional groups.

Scope and Objectives of Academic Research on this compound and its Analogs

Academic research on this compound and its analogs is primarily focused on a few key areas:

Synthesis and Characterization: Developing efficient and novel synthetic routes to produce this compound and its derivatives. This includes the exploration of greener and more sustainable synthetic methodologies.

Biological Evaluation: Screening these compounds for a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. For example, studies have been conducted on the antibacterial activity of 6-methoxyquinazoline-triazole hybrid derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups and their positions on the quinazoline ring influence its biological activity. This knowledge is crucial for the rational design of more potent and selective analogs.

Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their biological effects. This could involve identifying specific enzyme or receptor targets. For instance, some quinazoline derivatives are known to inhibit enzymes like thymidylate synthase.

The overarching objective of this research is to uncover the therapeutic potential of this specific class of substituted quinazolines and to develop lead compounds for future drug development efforts.

Structure

3D Structure

Properties

CAS No. |

87039-49-4 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

6-methoxyquinazolin-5-amine |

InChI |

InChI=1S/C9H9N3O/c1-13-8-3-2-7-6(9(8)10)4-11-5-12-7/h2-5H,10H2,1H3 |

InChI Key |

UXCZUTJBZWURPR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CN=CN=C2C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxyquinazolin 5 Amine and Its Structural Analogs

Classical Approaches to Quinazoline (B50416) Ring Formation

The construction of the fundamental quinazoline ring system is the cornerstone of synthesizing its various derivatives. Several classical methods have been established, each with its own set of advantages and limitations.

Niementowski Quinazoline Synthesis and its Derivatives

The Niementowski reaction is a well-established method for the synthesis of 4-quinazolinones, which are versatile precursors to other quinazoline derivatives. The classical approach involves the thermal condensation of anthranilic acids with amides. google.comatlantis-press.com For instance, heating anthranilic acid with an excess of formamide (B127407) at elevated temperatures leads to the formation of 3,4-dihydro-4-oxoquinazoline. google.comatlantis-press.com

This reaction can be adapted to produce a variety of substituted quinazolinones by using appropriately substituted anthranilic acids and amides. Microwave irradiation has been employed to accelerate this reaction, often leading to improved yields and shorter reaction times.

A general representation of the Niementowski reaction is shown below:

Figure 1: General Scheme of the Niementowski Quinazoline Synthesis.

Reactions Involving Anthranilic Acid and Derivatives

Anthranilic acid and its derivatives are fundamental building blocks for a wide array of quinazoline syntheses beyond the Niementowski reaction. googleapis.com These methods often involve the reaction of an anthranilic acid derivative with a one-carbon synthon, such as formamide, formic acid, or orthoesters, to construct the pyrimidine (B1678525) ring.

One common approach involves the cyclization of N-acylanthranilic acids. For example, 2-acetamidobenzoic acid can react with an amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) to yield a 2-substituted-4-quinazolinone.

Furthermore, anthranilonitrile (2-aminobenzonitrile) can be a useful precursor. Treatment of anthranilonitrile with organomagnesium compounds followed by acyl halides can lead to the formation of aromatic quinazolines. nih.gov

Condensation Reactions for Quinazolinone Precursors

The formation of quinazolinone precursors often involves condensation reactions. A widely used method is the reaction of isatoic anhydride, a derivative of anthranilic acid, with an amine. This reaction initially forms an o-aminobenzamide derivative, which can then be cyclized with a suitable one-carbon source to afford the quinazolinone ring.

Another important precursor is the 2-methyl-4H-benzo[d] scientific.netoxazin-4-one, which can be synthesized from anthranilic acid and acetic anhydride. This benzoxazinone (B8607429) can then react with amines to yield the corresponding quinazolinone derivatives.

Targeted Synthesis of 6-Methoxy-Substituted Quinazolines

The synthesis of the specific target molecule, 6-methoxyquinazolin-5-amine, requires methods that allow for precise control over the substitution pattern on the benzene (B151609) ring of the quinazoline core.

Introduction of the Methoxy (B1213986) Group at Position 6

The methoxy group at the C6 position of the quinazoline ring is typically introduced by starting with a correspondingly substituted anthranilic acid derivative. For the synthesis of 6-methoxyquinazolines, 4-methoxyanthranilic acid or its derivatives are common starting materials.

For example, the synthesis of various 4-(substituted amino)-6-methoxyquinazolines often starts from N'-(2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine, which already contains the required methoxy group at the desired position.

Strategies for Ortho-Substitution on the Benzene Ring of the Quinazoline Core

The key challenge in the synthesis of this compound lies in the introduction of the amino group at the C5 position, which is ortho to the existing methoxy group. A common and effective strategy involves the nitration of a 6-methoxyquinazoline (B1601038) precursor, followed by the reduction of the nitro group to an amino group.

A plausible synthetic route to this compound is outlined below:

Nitration: The synthesis would begin with a suitable 6-methoxyquinazoline derivative. This precursor would undergo nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the benzene ring. The directing effect of the methoxy group would favor the introduction of the nitro group at the ortho (C5) or para (C7) position. Careful control of reaction conditions can influence the regioselectivity. The desired intermediate is 6-methoxy-5-nitroquinazoline (B11898877).

Reduction: The 6-methoxy-5-nitroquinazoline intermediate is then subjected to a reduction reaction to convert the nitro group into an amino group. A variety of reducing agents can be employed for this transformation. A common method is the use of a metal catalyst, such as iron powder, in the presence of an acid like hydrochloric acid. google.com Other reducing agents like tin(II) chloride or catalytic hydrogenation can also be effective.

This two-step sequence of nitration followed by reduction is a well-established method for introducing an amino group ortho to an activating group on an aromatic ring and represents a viable pathway to obtain this compound. The existence of 5-amino-6-methoxyquinazoline is confirmed in the literature, where it has been used as a starting material for the synthesis of other complex molecules.

Green Chemistry Approaches and Sustainable Synthetic Strategies for Quinazoline Synthesis

Aqueous Media and Solvent-Free Conditions

The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents represents a significant advancement in green chemistry. Aqueous media and solvent-free conditions are particularly attractive for their reduced environmental impact, cost-effectiveness, and often simplified work-up procedures.

In the realm of quinazoline synthesis, water has been employed as a green solvent. For instance, a one-pot cyclocondensation of aromatic aldehydes with 2-aminobenzophenone (B122507) and ammonium (B1175870) acetate (B1210297) can be catalyzed by a magnetically recoverable nanocatalyst, Fe3O4@Sap/Cu(II), in water at room temperature. frontiersin.org This method is notable for its high selectivity, short reaction times (10–25 minutes), and the ability to reuse the catalyst for at least six cycles. frontiersin.org Another approach involves a base-driven, transition-metal-free synthesis where α,α,α-trihalotoluenes react with o-aminobenzylamines in the presence of sodium hydroxide (B78521) and molecular oxygen in water, yielding quinazoline derivatives in moderate to good yields (43–78%). nih.gov

Solvent-free, or neat, reaction conditions have also proven highly effective. A multicomponent green strategy involves the reaction of 2-aminobenzophenone, an aromatic aldehyde, and ammonium acetate catalyzed by the magnetic ionic liquid butylmethylimidazolium (B1222432) tetrachloroferrate (bmim[FeCl₄]). rsc.org This solvent-free method proceeds at a moderate temperature (40°C) and produces quinazolines in high yields (86%–95%). frontiersin.orgrsc.org The catalyst's reusability for at least four cycles underscores the protocol's efficiency. frontiersin.org Similarly, a catalyst- and solvent-free approach utilizing microwave irradiation has been reported for the reaction of aldehydes, 2-aminobenzophenones, and ammonium acetate, affording quinazolines in 70–91% yields within minutes. nih.gov

Another solvent-free method employs a nanoporous TiO₂ catalyst containing an ionic liquid bridge for the reaction of o-aminobenzophenone, benzaldehyde, and ammonium acetate at 120°C. frontiersin.org This heterogeneous catalysis approach is characterized by high reaction rates, easy catalyst preparation, and reusability. frontiersin.org

| Starting Materials | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| 2-Aminobenzophenone, Aldehyde, Ammonium Acetate | Fe3O4@Sap/Cu(II), Room Temperature | Water | 65-94 | frontiersin.org |

| α,α,α-Trihalotoluenes, o-Aminobenzylamines | NaOH, O₂, Room Temperature | Water | 43-78 | nih.gov |

| 2-Aminobenzophenone, Aldehyde, Ammonium Acetate | bmim[FeCl₄], 40°C | Solvent-Free | 86-95 | frontiersin.orgrsc.org |

| Aldehydes, 2-Aminobenzophenones, Ammonium Acetate | Microwave Irradiation | Solvent-Free | 70-91 | nih.gov |

| o-Aminobenzophenone, Benzaldehyde, Ammonium Acetate | TiO₂-[bip]-NH₂⁺ HSO₄⁻, 120°C | Solvent-Free | High | frontiersin.org |

Catalytic Methods in the Synthesis of Substituted Quinazolines

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like substituted quinazolines. Metal-mediated, organocatalytic, and phase-transfer catalysis methods offer diverse pathways to access this important heterocyclic core.

Metal-Mediated Cross-Coupling Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed reactions are powerful tools for C-N and C-C bond formation, enabling the construction of the quinazoline ring system from various precursors. A notable example is the palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, which provides a direct route to diverse quinazoline derivatives. organic-chemistry.org

In a different strategy, palladium catalysis facilitates the synthesis of quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. scispace.com This cascade reaction, catalyzed by Pd(dppf)Cl₂, involves alcohol oxidation, nitro group reduction, condensation, and dehydrogenation in a one-pot process without external oxidants or reductants. scispace.com The reaction tolerates a wide range of functional groups on the alcohol, including methoxy, fluoro, and chloro substituents, providing good to high yields. scispace.com Another palladium-catalyzed approach enables the carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. frontiersin.org

A divergent synthesis of quinazolines has been developed from N-allylamidines using a Pd(OAc)₂ catalyst. acs.org Under microwave irradiation in a sealed system, this method favors C-H activation and annulation to produce quinazolines as the major product. acs.org

| Reactants | Catalyst System | Product Type | Yield (%) | Reference |

| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium Catalyst | Substituted Quinazolines | Good | organic-chemistry.org |

| o-Nitrobenzamides, Alcohols | Pd(dppf)Cl₂, K₂CO₃ | 2-Substituted Quinazolin-4(3H)-ones | 54-83 | scispace.com |

| 2-Aminobenzylamine, Aryl bromides | Palladium Catalyst | Substituted Quinazolines | - | frontiersin.org |

| N-Allylamidines | Pd(OAc)₂, Microwave | Substituted Quinazolines | Moderate-Good | acs.org |

Organocatalysis in Quinazoline Annulation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a complementary approach to metal-catalysis, often providing unique reactivity and selectivity. In the context of quinazoline synthesis, organocatalysts can mediate key bond-forming steps.

For example, a metal-free, visible light-mediated oxidative coupling of amidines can be catalyzed by a photoredox organocatalyst to furnish multisubstituted quinazolines. organic-chemistry.org Another approach uses iodine as an organocatalyst in an aerobic, oxidative C(sp³)-H amination/C-N cleavage of tertiary amines, leading to a domino ring annulation that forms a wide range of quinazolines and quinazolinones in good to excellent yields. organic-chemistry.org This method is noted for being metal-free and peroxide-free. organic-chemistry.org

Brønsted acids like p-toluenesulfonic acid (p-TSA) have been used to catalyze the solvent-free reaction between anthranilamide and aldehydes under mechanochemical grinding conditions, delivering quinazolinone products in moderate to excellent yields within minutes. nih.gov Acetic acid has also been employed as a catalyst in a one-pot, three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to afford spiro-fused quinazolinones in high yields (81-97%). nih.gov

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Amidines | Photoredox Organocatalyst, Visible Light | Multisubstituted Quinazolines | - | organic-chemistry.org |

| Tertiary Amines | Iodine, O₂ | Quinazolines/Quinazolinones | Good-Excellent | organic-chemistry.org |

| Anthranilamide, Aldehydes | p-TSA, Mechanochemical Grinding | Quinazolinones | Moderate-Excellent | nih.gov |

| Isatoic Anhydride, Aryl Amines, Cyclic Ketones | Acetic Acid | Spiro-fused Quinazolinones | 81-97 | nih.gov |

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. This is often achieved using phase-transfer agents like quaternary ammonium salts.

A key application of PTC in this area is in the N-alkylation and condensation reactions of quinazolinone scaffolds. The synthesis of 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives has been accomplished using a combination of microwave irradiation and phase-transfer catalysis with tetrabutylammonium (B224687) benzoate (B1203000) (TBAB) as a novel neutral ionic catalyst. srce.hrnih.gov This eco-friendly technique involves the reaction of 2-propyl-4(3H)-quinazolin-4-one with various alkylating agents in the presence of K₂CO₃ and TBAB under microwave heating. srce.hr

In a different application, tetrabutylammonium bromide was used as a phase-transfer catalyst in the palladium-catalyzed Suzuki cross-coupling reaction between bromo-substituted quinazolines and boronic acid esters of 1,3,4-thiadiazole, producing highly conjugated quinazolinylphenyl-1,3,4-thiadiazole systems in high yields. mdpi.com

| Substrate | Reagents | Catalyst | Conditions | Product Type | Reference |

| 2-Propyl-4(3H)-quinazolin-4-one | Alkylating agents, K₂CO₃ | Tetrabutylammonium benzoate (TBAB) | Microwave, 120°C | 2,3-Disubstituted 4(3H)-quinazolin-4-ones | srce.hrnih.govsrce.hr |

| Bromo-substituted quinazolines | Boronic acid ester of 2,5-diphenyl-1,3,4-thiadiazole | Tetrabutylammonium bromide / Pd(dppf)Cl₂ | - | Quinazolinylphenyl-1,3,4-thiadiazoles | mdpi.com |

Chemical Reactivity and Derivatization Strategies of the 6 Methoxyquinazolin 5 Amine Scaffold

Nucleophilic Substitution Reactions on the Quinazoline (B50416) Ring

Nucleophilic substitution reactions are a cornerstone for the derivatization of the quinazoline core. The reactivity of different positions on the ring allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties.

The C-4 position of the quinazoline ring is particularly susceptible to nucleophilic attack, especially when substituted with a good leaving group like a chlorine atom. This high reactivity is a key feature in the synthesis of numerous biologically active compounds. mdpi.comnih.gov The substitution of a chloro group at the C-4 position by various nucleophiles, particularly amines, is a widely employed strategy. nih.gov

For instance, the reaction of 4-chloroquinazolines with primary or secondary amines is a common method for synthesizing 4-aminoquinazoline derivatives. mdpi.comnih.gov Electron-rich amines, such as primary aliphatic amines, readily react with 4-chloroquinazolines to yield 4-aminoquinazolines in good yields under relatively mild conditions. nih.gov This reactivity is crucial for the synthesis of various substituted 4-anilinoquinazolines, which are known for their potential as anticancer agents. nih.gov The reaction of 4-chloro-6,7-dimethoxyquinazoline (B18312) with substituted anilines, for example, is a key step in the synthesis of compounds that inhibit tumor cell proliferation. google.com

The regioselectivity of this reaction is a significant aspect, with the C-4 position being more susceptible to nucleophilic attack than other positions on the quinazoline ring. mdpi.comnih.gov Density functional theory (DFT) calculations have shown that the carbon atom at the C-4 position of 2,4-dichloroquinazoline (B46505) has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more prone to nucleophilic attack. mdpi.comresearchgate.net This inherent reactivity has been exploited in the synthesis of a diverse range of 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines with various therapeutic applications. mdpi.com

Table 1: Examples of Nucleophilic Substitution at the C-4 Position

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-6,7-dimethoxyquinazoline | Substituted anilines | 4-Anilino-6,7-dimethoxyquinazoline derivatives | google.com |

| 2,4-Dichloroquinazoline | Primary or secondary amines | 2-Chloro-4-aminoquinazoline derivatives | mdpi.com |

| 4-Chloro-6-halo-2-phenylquinazolines | Substituted anilines | 6-Halo-2-phenyl-4-anilinoquinazolines | nih.gov |

While the C-4 position is the most reactive towards nucleophiles, other positions on the quinazoline ring, such as C-2 and C-5, can also undergo nucleophilic substitution, albeit generally under more forcing conditions or with specific substrates. The chlorine atom at the C-2 position is also a good leaving group and can be displaced by various nucleophiles. For example, 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) serves as a precursor for the synthesis of 2,4-disubstituted quinazoline derivatives through nucleophilic substitution at the C-2 position.

The reactivity at the C-5 position is less common for nucleophilic substitution but can be influenced by the presence of activating groups. Derivatization at this position often involves multi-step synthetic sequences.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene portion of the 6-methoxyquinazolin-5-amine scaffold is activated towards electrophilic aromatic substitution (SEAr) due to the presence of the powerful electron-donating methoxy (B1213986) (-OCH3) and amino (-NH2) groups. wikipedia.org

Both the methoxy and amine groups are ortho, para-directing activators. wikipedia.org This means they increase the rate of electrophilic substitution and direct incoming electrophiles to the positions ortho and para relative to themselves. In the case of this compound, the C-7 and C-8 positions are activated by the methoxy group at C-6, and the C-7 position is activated by the amine group at C-5. The combined effect of these two groups strongly activates the benzene ring, particularly at the C-7 position.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com This intermediate is stabilized by resonance. The subsequent loss of a proton restores the aromaticity of the ring. masterorganicchemistry.com

Halogenation and nitration are common electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org For instance, the nitration of a quinazoline derivative can be a key step in introducing a nitro group onto the benzene ring, which can then be further modified. researchgate.net For example, 4-chloro-7-fluoro-6-nitro-quinazoline is an important intermediate in the synthesis of various biologically active molecules. researchgate.net Similarly, halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide. nih.gov

The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. In the this compound scaffold, the incoming electrophile would be expected to substitute preferentially at the C-7 position due to the strong activating and directing influence of both the methoxy and amino groups.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -NH2 (Amine) | Strongly Activating | Ortho, Para |

Modifications of the Methoxy Group at Position 6

The methoxy group at the C-6 position, while generally stable, can be modified under certain reaction conditions. One common modification is O-demethylation to yield the corresponding phenol (B47542). This transformation can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr3). The resulting hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification, to introduce new functionalities and modulate the properties of the molecule.

Demethylation Reactions

The methoxy group at the 6-position of the quinazoline ring is an aryl methyl ether, which can be cleaved to reveal a phenolic hydroxyl group. This transformation is a critical step in the synthesis of various derivatives, as the resulting phenol offers a new site for functionalization. Demethylation is typically achieved under stringent conditions using strong acids or Lewis acids.

Common reagents for aryl ether cleavage include boron tribromide (BBr₃), hydrobromic acid (HBr), and molten pyridinium (B92312) hydrochloride. reddit.com The choice of reagent often depends on the sensitivity of other functional groups within the molecule. For instance, BBr₃ is a powerful but often selective reagent for cleaving aryl methyl ethers at low temperatures. In contrast, refluxing with concentrated HBr provides a more classical, albeit harsher, method. reddit.com Another approach involves heating with methionine in the presence of an acid, a method that has been used in the synthesis of related quinazolinone derivatives like gefitinib (B1684475). google.comnewdrugapprovals.orggoogleapis.comgoogle.comnih.gov However, this method can sometimes lead to the formation of isomeric impurities. google.comgoogleapis.comgoogle.com

The product of this reaction, 6-hydroxyquinazolin-5-amine, is a key intermediate for further modifications, such as the alkylation strategies discussed in the next section.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective and often selective, but moisture-sensitive. |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Strong acid conditions, may not be suitable for acid-labile substrates. reddit.com |

| Pyridinium Hydrochloride | Neat, ~140-180 °C | High-temperature, molten-salt conditions. reddit.com |

| L-Methionine / Methanesulfonic Acid | Reflux, high temperature | Used in related quinazolinone syntheses, but may lack selectivity. google.comnewdrugapprovals.org |

Ether Cleavage and Alkylation Strategies

Following the demethylation of the 6-methoxy group to yield 6-hydroxyquinazolin-5-amine, the newly formed phenolic hydroxyl group can be readily alkylated. This two-step, one-pot strategy of ether cleavage followed by alkylation provides a versatile route to a wide array of 6-alkoxy-substituted quinazolin-5-amines.

The alkylation is typically performed via a Williamson ether synthesis, where the phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The resulting phenoxide is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfonate (e.g., tosylate, mesylate), to form the new ether linkage. This strategy has been successfully applied to the synthesis of various 6,7-dialkoxyquinazoline derivatives. researchgate.netdoi.org

Functionalization of the Amine Group at Position 5

The primary aromatic amine at the 5-position is a key nucleophilic center, enabling a multitude of chemical transformations. These reactions are fundamental for extending the molecular framework and introducing diverse functional groups.

Acylation and Sulfonylation Reactions

The 5-amino group readily undergoes acylation and sulfonylation upon reaction with appropriate electrophiles.

Acylation is typically achieved by treating this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction results in the formation of a stable amide bond. A wide variety of acylating agents can be employed, allowing for the introduction of aliphatic, aromatic, and heterocyclic moieties.

Sulfonylation follows a similar principle, involving the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield a sulfonamide. nih.govresearchgate.netnih.gov Sulfonamides are important functional groups in medicinal chemistry, known for their chemical stability and ability to participate in hydrogen bonding.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | ||

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

| Methanesulfonyl Chloride (MsCl) |

Alkylation and Reductive Amination

Direct alkylation of the 5-amino group with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled and widely used method for introducing alkyl groups is reductive amination . wikipedia.orgnih.gov This powerful reaction converts the primary amine into a secondary or tertiary amine in a two-step sequence that can often be performed in a single pot. youtube.comyoutube.com

The process begins with the condensation of the 5-amino group with an aldehyde or a ketone under weakly acidic conditions to form an intermediate imine (Schiff base). wikipedia.org This imine is then reduced in situ to the corresponding alkylated amine. The key to the one-pot procedure is the use of a reducing agent that is selective for the imine over the carbonyl starting material. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org This method allows for the introduction of a vast array of primary and secondary alkyl groups, depending on the choice of the carbonyl compound.

Formation of Schiff Bases and Heterocyclic Condensations

The reaction of the primary amine at position 5 with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. nih.govresearchgate.netresearchgate.netnih.gov This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium toward the product. bepls.com

These Schiff bases are not merely simple derivatives but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems. The imine C=N bond can participate in various cyclization and condensation reactions. For example, the Schiff base can undergo intramolecular cyclization or react with other reagents in intermolecular condensations to form new fused or appended heterocyclic rings. nih.govfrontiersin.orgnih.govrsc.org This strategy provides a powerful tool for building molecular complexity and accessing novel quinazoline-based scaffolds.

Ring System Transformations and Skeletal Rearrangements

While derivatization of the existing functional groups is common, the quinazoline ring system itself can undergo transformations and skeletal rearrangements under specific conditions. These reactions are less common but offer pathways to fundamentally different heterocyclic cores.

For instance, treatment of certain quinazoline derivatives, such as 4-chloroquinazolines, with nucleophiles like hydrazine (B178648) can lead to ring-opening of the pyrimidine (B1678525) portion, followed by recyclization to form new heterocyclic systems, such as 1,2,4-triazoles. rsc.org Although this example does not start from this compound, it illustrates the potential for the quinazoline core to rearrange. In some cases, hydrolysis under acidic or alkaline conditions can lead to the cleavage of the pyrimidine ring. wikipedia.org Furthermore, advanced strategies involving N-oxides of the quinazoline ring can be used to facilitate cycloadditions or rearrangements, leading to complex polycyclic structures or even ring-expanded systems like benzodiazepines. nih.gov While specific examples involving the this compound substrate are not extensively documented, the inherent reactivity of the quinazoline nucleus suggests that such transformations could be explored to generate novel molecular frameworks.

Expansion and Contraction of the Quinazoline Ring

The quinazoline scaffold, a foundational element in numerous biologically active compounds, offers a versatile platform for chemical modification. Beyond simple substitution, the derivatization of the quinazoline ring system can be achieved through more complex transformations such as ring expansion and contraction. These strategies allow for the generation of novel heterocyclic systems with potentially unique pharmacological profiles. While specific examples of ring expansion and contraction originating directly from this compound are not extensively documented, established methodologies for the transformation of the broader quinazoline class can be applied to this specific scaffold. These approaches typically involve the initial conversion of the quinazoline into a reactive intermediate, which then undergoes rearrangement to form a larger or smaller ring system.

One of the most well-documented ring expansion reactions of quinazolines involves the formation of 1,4-benzodiazepines, a class of compounds renowned for their therapeutic applications. This transformation is often achieved through the rearrangement of quinazoline 3-oxides. For the this compound scaffold, this would first necessitate the oxidation of the N3 position to form the corresponding 3-oxide derivative. Subsequent treatment of this intermediate with a base can induce a ring-opening and recyclization cascade to yield a 1,4-benzodiazepin-2-one 4-oxide.

Another potential strategy for ring expansion involves the rearrangement of 2-chloromethyl-quinazoline derivatives. Specifically, the treatment of a 2-chloromethyl-4-phenylquinazoline 3-oxide with primary amines has been shown to yield 2-amino derivatives of 1,4-benzodiazepine (B1214927) 4-oxides. acs.org This suggests a plausible route for the expansion of a suitably functionalized this compound core.

While less common than ring expansions, ring contraction or transformation of the quinazoline nucleus can lead to other valuable heterocyclic structures, such as benzimidazoles or indazoles. These transformations often proceed through cleavage of the pyrimidine ring followed by recyclization. For instance, the hydrolysis of quinazoline under certain conditions can lead to the formation of 2-aminobenzaldehyde (B1207257) derivatives, which can then be utilized in the synthesis of other heterocyclic systems. wikipedia.org

The following tables outline hypothetical reaction schemes for the expansion of a this compound scaffold, based on established quinazoline chemistry.

Table 1: Hypothetical Ring Expansion of this compound to a 1,4-Benzodiazepine Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description |

| 1 | This compound | m-CPBA or other oxidizing agent | This compound 3-oxide | Oxidation of the N3 position to form the N-oxide. |

| 2 | This compound 3-oxide | Base (e.g., NaOH or KOH) | 7-Methoxy-8-amino-1,4-benzodiazepin-2-one 4-oxide | Base-catalyzed rearrangement leading to ring expansion. |

Table 2: Hypothetical Ring Expansion via a 2-Chloromethyl Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description |

| 1 | This compound | Introduction of a 2-chloromethyl group (multi-step synthesis may be required) | 2-Chloromethyl-6-methoxyquinazolin-5-amine | Functionalization at the 2-position. |

| 2 | 2-Chloromethyl-6-methoxyquinazolin-5-amine | Oxidation (e.g., m-CPBA) | 2-Chloromethyl-6-methoxyquinazolin-5-amine 3-oxide | Formation of the N-oxide. |

| 3 | 2-Chloromethyl-6-methoxyquinazolin-5-amine 3-oxide | Primary amine (e.g., R-NH2) | 2-(Alkylamino)-7-methoxy-8-amino-3H-1,4-benzodiazepine 4-oxide | Rearrangement and incorporation of the primary amine into the expanded ring. |

These proposed synthetic pathways illustrate the potential for significant structural diversification of the this compound scaffold through ring expansion reactions. The resulting benzodiazepine (B76468) structures, bearing the methoxy and amino substituents from the original quinazoline, would be novel compounds with the potential for interesting biological activities. Further research would be needed to optimize the reaction conditions and fully characterize the products of these transformations.

Structure Activity Relationship Sar Studies of 6 Methoxyquinazolin 5 Amine Derivatives and Analogs

Positional Impact of Methoxy (B1213986) and Amine Substituents on Biological Activity

The specific positioning of the methoxy and amine groups on the quinazoline (B50416) ring is fundamental to the biological activity of this class of compounds.

Comparative Analysis with 4-Amino, 6,7-Dimethoxy, and other Substituted Quinazolines

The quinazoline core is a versatile scaffold found in numerous biologically active compounds. mdpi.comarkat-usa.org Modifications to this core, particularly at positions 4, 6, and 7, have been a key focus of medicinal chemistry research.

Derivatives of 6,7-dimethoxy-4-amino-quinazoline have been synthesized and evaluated for their antiproliferative activities. For instance, the introduction of a thiophene-2-ylmethanamine at the C-4 position of the 6,7-dimethoxy quinazoline core resulted in compounds with good activity against A431 cells. nih.gov The presence of electron-donating groups at the 6 and 7 positions, such as methoxy groups, has been shown to increase the activity of these compounds. nih.gov In another study, the introduction of a dimethoxy group at the C6 and C7 positions of the quinazoline ring led to a 10-fold improvement in enzyme potency and selectivity index. rsc.org

Furthermore, the substitution pattern on the quinazoline ring significantly influences the type of biological activity observed. For example, quinazoline derivatives with a substituted amine at the 4-position and halogens at the 6-position have shown enhanced antimicrobial activities. mdpi.com The presence of smaller alkoxy groups, like methoxy groups, on the quinazoline nucleus has been linked to antihypertensive activity. jclmm.com

The following table provides a comparative look at different substitution patterns on the quinazoline ring and their observed biological activities:

| Quinazoline Core | Substituent(s) | Biological Activity |

| 6,7-dimethoxy-4-amino-quinazoline | Thiophene-2-ylmethanamine at C-4 | Antiproliferative (A431 cells) |

| Quinazoline | Dimethoxy group at C6, C7 | Improved enzyme potency and selectivity |

| Quinazoline | Substituted amine at C-4, Halogen at C-6 | Antimicrobial |

| Quinazoline | Small alkoxy groups (e.g., methoxy) | Antihypertensive |

Importance of the Methoxy Group at Position 6 in Molecular Recognition

The methoxy group at the C-6 position is a key determinant of the pharmacological profile of quinazoline derivatives. This electron-donating group can enhance the electron density of the quinazoline ring system, which can be favorable for certain receptor interactions. nih.gov In studies of EGFR kinase inhibitors, the presence of a methoxy group at C-6 is often preferred, as any significant changes at this position are generally more restricted compared to the C-7 position. ijcce.ac.ir The methoxy group can also participate in hydrophobic interactions within the binding pocket of a receptor, further stabilizing the ligand-receptor complex. rsc.org For instance, the replacement of a methoxy group with a proton at C-6 has been shown to enhance selectivity for certain kinases. ekb.eg This highlights the subtle yet critical role of the C-6 methoxy group in fine-tuning the biological activity and selectivity of these compounds.

Exploration of Substituent Variations and their Pharmacological Consequences

The pharmacological effects of 6-methoxyquinazolin-5-amine derivatives can be significantly altered by modifying the substituents at various positions on the quinazoline ring.

Modifications at the C-4 Position

The C-4 position of the quinazoline ring is a common site for modification and has a profound impact on biological activity. The reactivity of this position, often activated by a chloro group, allows for the introduction of a wide array of substituents, particularly amines. mdpi.com

The nature of the substituent at C-4 is critical for activity. For example, the incorporation of an aminophenyl group at this position is a requirement for tubulin polymerization inhibition. nih.gov In the context of EGFR inhibitors, a 4-anilinoquinazoline (B1210976) scaffold is a necessary pharmacophoric feature. ekb.eg The substitution pattern on this aniline (B41778) ring is also crucial, with large, lipophilic, and electron-withdrawing groups like chlorine or bromine being preferred at the meta and para positions. ijcce.ac.ir

The introduction of different amine-containing groups at C-4 has been explored to modulate activity. For instance, conjugating various amino groups at this position was found to be important for producing analgesic potency. ekb.eg Furthermore, replacing the aniline residue at C-4 with 3-amino-pyridine led to conserved activity against certain kinases. nih.gov

The following table summarizes the impact of various C-4 modifications on the biological activity of quinazoline derivatives:

| C-4 Substituent | Biological Activity |

| Aminophenyl group | Tubulin polymerization inhibition |

| Anilino group | EGFR inhibition |

| Various amino groups | Analgesic potency |

| 3-amino-pyridine | Kinase inhibition |

Derivatization at the Amine Nitrogen

Modification of the exocyclic amine nitrogen, particularly at the 4-position, has been a successful strategy for developing potent inhibitors. For example, in the development of EGFR inhibitors, the substitution on the aniline nitrogen of the 4-anilinoquinazoline core is a key area of modification. ijcce.ac.ir

In other quinazoline series, derivatization of the amine group has also yielded compounds with significant biological activity. For instance, the synthesis of 2-azetidinone derivatives from Schiff bases of quinazolinones resulted in compounds with good antimicrobial activity. nih.gov This suggests that the steric and electronic properties of the group attached to the amine nitrogen can be tailored to achieve desired pharmacological effects. The ability to form hydrogen bonds and participate in other non-covalent interactions is a key feature of this amine group, and its derivatization allows for the fine-tuning of these interactions. mdpi.com

Extended Linkers and Aromatic/Heteroaromatic Substituents

The structure-activity relationship (SAR) of this compound derivatives is significantly influenced by the nature of linkers and the types of aromatic or heteroaromatic substituents incorporated into the molecule. Research has shown that modifications at these positions can drastically alter the compound's potency and selectivity for various biological targets, such as protein kinases.

The length and flexibility of the linker connecting the quinazoline core to other parts of the molecule are critical. For instance, in a series of 4-anilino-quinazoline derivatives designed as dual EGFR/VEGFR2 inhibitors, a longer carbon chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity against both kinases. nih.gov Similarly, studies on 6,7-dimorpholinoalkoxy quinazoline derivatives revealed that compounds with a three-carbon chain linker were more potent than those with a two-carbon chain. nih.gov Conversely, in other series, extending the linker led to decreased activity. For example, replacing a methyl-amino bridge with longer linkers in certain 6-substituted-4-amino-quinazoline derivatives resulted in a drop in inhibitory activity. nih.gov

The substitution pattern on the quinazoline ring itself, particularly at the C-6 and C-7 positions, is a key determinant of activity. While a methoxy group at the C-6 position is often preferred, a variety of substituents at the C-7 position, including neutral, basic, and heteroaromatic side chains, can result in potent compounds. ijcce.ac.ir For example, a series of lapatinib (B449) derivatives were synthesized with various polar and solubilizing groups at the C-6 and C-7 positions to enhance affinity and potency. nih.gov In these derivatives, linkers of varying lengths (from three to six carbons) terminating in a 2-nitro-1H-imidazol-1-yl group were attached at the C-6 or C-7 position. nih.gov

The nature of the aromatic or heteroaromatic ring attached to the quinazoline core is also crucial. In one study, replacing a quinazoline ring with other bioisosteric hetero-aromatic rings like purines, quinolines, and isoquinolines was explored to generate new antitumor agents. nih.gov The introduction of a 5-substituted furan-2-yl moiety at the C-6 position of the quinazoline core led to compounds with significant antiproliferative activity. nih.gov Furthermore, the substitution on the aniline ring in 4-anilinoquinazoline derivatives plays a vital role. Derivatives featuring a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety demonstrated outstanding inhibitory percentages against EGFR and HER2. nih.gov

Table 1: Effect of Linker Length and Substituents on Activity of Quinazoline Derivatives This is an interactive table. You can sort and filter the data.

| Quinazoline Core Substitution | Linker at C-6/C-7 | Terminal Group | Target/Activity | Observation | Reference |

|---|---|---|---|---|---|

| 4-Anilino-7-(linker)-quinazoline | 3-nitro-1,2,4-triazole | Triazole | EGFR/VEGFR2 | Longer chain linker favorable for activity. | nih.gov |

| 6,7-Dimorpholinoalkoxy quinazoline | Two-carbon vs. Three-carbon | Morpholine | A431 cell line | Three-carbon linker more potent than two-carbon. | nih.gov |

| 6-Substituted-4-amino-quinazoline | Methyl-amino vs. Longer linkers | Phenyl | EGFR | Longer linkers decreased activity. | nih.gov |

| 7-Methoxy-6-(linker)-quinazolin-4-amine | 3 to 6-carbon chain | 2-nitro-1H-imidazol-1-yl | EGFR/HER2 | Varied linker lengths explored for optimal potency. | nih.gov |

| 4-Anilino-6-(substituent)-quinazoline | Direct attachment | 5-substituted furan-2-yl | A549 & H1975 cells | Furan-2-yl group enhanced antiproliferative activity. | nih.gov |

Pharmacophore Elucidation for Targeted Biological Activities

Pharmacophore modeling is a crucial computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for its biological activity. nih.gov For this compound and its analogs, pharmacophore models help in understanding the key molecular interactions with their biological targets, such as enzymes or receptors, and guide the design of new, more potent and selective inhibitors. nih.gov

Identification of Key Structural Features for Potency and Selectivity

The potency and selectivity of this compound derivatives are dictated by specific structural features that enable optimal interactions within the target's binding site. For many quinazoline-based inhibitors targeting kinases, the quinazoline ring itself often acts as a scaffold, with the N-1 or N-3 nitrogen forming a critical hydrogen bond with the hinge region of the kinase domain. acs.org

Key features for potency often include:

Hydrogen Bond Donors and Acceptors: The amino group at C-4 and the methoxy group at C-6 can participate in hydrogen bonding. In many kinase inhibitors, an N-H group is crucial for hinge binding. Replacing a less effective C-H hydrogen bond with a classical N-H bond has been shown to significantly improve biochemical potency. acs.org

Aromatic and Hydrophobic Interactions: The phenyl group often found at the C-4 position in anilinoquinazolines fits into a hydrophobic pocket in the target protein. The nature and substitution pattern of this ring are critical for affinity. ijcce.ac.irnih.gov

Substituents on the Quinazoline Core: The methoxy group at C-6 is a common feature in many potent inhibitors, suggesting it plays a role in binding or influences the electronic properties of the ring system. ijcce.ac.ir Modifications at the C-6 and C-7 positions with various groups can modulate selectivity. For example, in the development of selective p21-activated kinase 4 (PAK4) inhibitors, a 6-chloro group was found to be important for selectivity over other PAK isoforms. acs.org

Selectivity is often achieved by exploiting subtle differences in the amino acid residues of the binding sites of different targets. For instance, incorporating a bulky or specifically shaped group can create favorable interactions with a specific target while causing steric clashes with others. The introduction of a methyl group at a specific position on a piperazine (B1678402) ring of a PAK4 inhibitor led to a significant improvement in selectivity over PAK1, likely due to enhanced shape complementarity with the target. acs.org

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design strategies have been instrumental in the development of this compound derivatives.

Ligand-Based Design: This approach is used when the 3D structure of the target protein is unknown. It relies on the analysis of a set of known active molecules to derive a pharmacophore model. nih.gov This model represents the common structural features responsible for the observed biological activity. For example, by analyzing a series of potent phosphodiesterase 5 (PDE5) inhibitors, a pharmacophore model can be constructed to guide the design of new compounds with potentially improved activity or selectivity. nih.gov

Structure-Based Design: When the crystal structure of the target protein is available, structure-based design becomes a powerful tool. This method involves docking candidate molecules into the 3D structure of the target's binding site to predict their binding mode and affinity. nih.govnih.gov This allows for the rational design of modifications to improve interactions with key amino acid residues. For instance, docking studies of quinazoline derivatives into the ATP-binding site of EGFR have guided the synthesis of potent inhibitors. nih.gov Structure-based design also helped in the development of highly potent and selective PAK4 inhibitors by identifying a specific hydrophobic pocket that could be accessed by adding substituents to a piperazine ring on the inhibitor. acs.org The combination of docking with molecular dynamics (MD) simulations can further refine the understanding of the stability and dynamics of the ligand-protein complex. nih.govcore.ac.uk

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models translate the physicochemical properties or molecular descriptors of compounds into a predictive equation for activity. mdpi.com

For quinazoline derivatives, QSAR studies have been employed to predict their antitumor activity and guide the design of new, more potent compounds. The general workflow of a QSAR study involves several key steps: data collection, calculation of molecular descriptors (which can be 1D, 2D, or 3D), splitting the data into training and test sets, developing a model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and finally, validating the model's predictive power. mdpi.comd-nb.info

In a study on quinazoline derivatives with potential activity against osteosarcoma, both 2D- and 3D-QSAR models were developed. researchgate.net

2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and constitutional descriptors.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D aligned structures of the molecules to generate steric and electrostatic field descriptors.

The resulting QSAR models can be used in two main ways:

Interpretation: The models can identify the key molecular properties or structural fragments that have a positive or negative influence on the biological activity. For example, the contour maps generated from a 3D-QSAR study can visualize regions where bulky groups or specific electrostatic properties would increase or decrease activity, providing direct guidance for structural modification. researchgate.net

Prediction: Once validated, the QSAR model can be used to predict the activity of new, not-yet-synthesized compounds. wikipedia.orgmdpi.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby saving time and resources. researchgate.net

The success of a QSAR model is highly dependent on the quality of the input data and rigorous validation to ensure its statistical robustness and predictive capability for new chemical entities. d-nb.info

Molecular Mechanisms and Preclinical Biological Evaluation of 6 Methoxyquinazolin 5 Amine Analogs

Investigation of Specific Molecular Targets and Pathways

Research into 6-methoxyquinazoline-5-amine analogs has unveiled their interaction with several key molecular targets, primarily within the protein kinase family. These interactions underpin their potential therapeutic effects by modulating signaling pathways that are often dysregulated in diseases like cancer.

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The 4-anilinoquinazoline (B1210976) framework, a key feature of many 6-methoxyquinazolin-5-amine analogs, is well-established as a mimic of the adenine (B156593) moiety of ATP, allowing these compounds to act as competitive inhibitors at the ATP-binding site of various kinases. ugr.es

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. nih.gov Mutations and overexpression of EGFR are common in several cancers, particularly non-small cell lung cancer (NSCLC), making it a prime therapeutic target. nih.gov

A series of 6-arylureido-4-anilinoquinazoline derivatives were designed and synthesized as potent EGFR inhibitors. nih.gov These compounds were evaluated for their ability to inhibit EGFR kinase activity, with several showing promising results. Notably, the introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline (B50416) scaffold was found to enhance EGFR inhibitory activity. nih.gov One of the most potent compounds in this series, Compound 7i , demonstrated an IC₅₀ value of 17.32 nM against EGFR. nih.gov Molecular docking studies suggested that this enhanced activity is due to interactions with key residues like L85, D86, and R127 in the EGFR binding pocket. nih.gov

Further research led to the development of analogs such as F-MPG (N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-fluoroethoxy) ethoxy) ethoxy) ethoxy)-6-methoxyquinazolin-4-amine) and its non-radioactive counterpart, OH-MPG . nih.gov These compounds displayed high therapeutic efficacy against NSCLC cells, with IC₅₀ values of 5.3 nM and 2.0 nM, respectively, against the HCC827 cell line. nih.gov Their activity highlights the potential of modifying the 7-position to improve potency.

| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) | Source |

|---|---|---|---|---|---|

| Compound 7i | EGFR | 17.32 | A549 | 2250 | nih.gov |

| F-MPG | EGFR | N/A | HCC827 | 5.3 | nih.gov |

| OH-MPG | EGFR | N/A | HCC827 | 2.0 | nih.gov |

| CUDC-101 | EGFR | 2.4 | N/A | N/A | selleckchem.commedchemexpress.com |

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is another member of the ErbB family of receptor tyrosine kinases. ugr.es Its overexpression is a key driver in certain types of breast cancer. Developing dual inhibitors that target both EGFR and HER2 is a strategy to overcome resistance mechanisms. ugr.es

The multi-acting inhibitor CUDC-101 (7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide) was specifically designed to incorporate inhibitory activity against HER2, alongside EGFR and histone deacetylases (HDACs). cancer.gov Preclinical evaluation demonstrated that CUDC-101 is a potent inhibitor of HER2 with an IC₅₀ of 15.7 nM. selleckchem.commedchemexpress.com This multi-targeted approach, combining HER2 inhibition with the blockade of other critical cancer pathways, aims to provide greater therapeutic benefits over single-target agents. cancer.gov

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| CUDC-101 | HER2 | 15.7 | selleckchem.commedchemexpress.com |

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a primary mediator of this process. nih.gov Inhibiting VEGFR signaling is a key strategy in cancer therapy.

Analogs of 6-methoxyquinazoline (B1601038) have been investigated as inhibitors of VEGFR tyrosine kinases. The compound 4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol was identified as a potent inhibitor of VEGF receptor tyrosine kinase. mdpi.com Further modifications at the 7-position, such as in 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline , were explored to optimize activity against VEGFR. google.com These compounds show that the 6-methoxyquinazoline scaffold can be effectively utilized to target VEGFR, often in conjunction with EGFR inhibition, leading to dual-acting agents. nih.govtbzmed.ac.ir

| Compound | Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Compound with 6,7-dimethoxy and 4-anillino-acetamide | VEGFR-2 | 1.99 | tbzmed.ac.ir |

| Compound with 6,7-dimethoxy and methyl carbamate (B1207046) moiety | VEGFR-2 | 5.79 | tbzmed.ac.ir |

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors represent a distinct class of anticancer agents.

The development of multi-targeted drugs has led to the creation of quinazoline-based molecules with HDAC inhibitory function. CUDC-101 is a prime example, designed by integrating an HDAC-inhibiting functionality (a hydroxamic acid group) into the pharmacophore of an EGFR/HER2 inhibitor. cancer.gov This chimeric molecule potently inhibits class I and II HDACs, with a specific IC₅₀ of 4.4 nM against HDAC1. selleckchem.commedchemexpress.com By simultaneously targeting both epigenetic and signaling pathways, compounds like CUDC-101 may overcome drug resistance and prevent cancer cell migration more effectively than single-target agents. nih.gov

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| CUDC-101 | HDAC1 | 4.4 | selleckchem.commedchemexpress.com |

Receptor-Interacting Protein 2 (RIP2) kinase is a serine/threonine kinase that is a key component of the innate immune system, mediating signaling downstream of the NOD1 and NOD2 receptors. nih.gov Dysregulated RIP2 signaling is implicated in various inflammatory diseases, making it an attractive therapeutic target. nih.govresearchgate.net

While initial research focused on 4-aminoquinoline-based inhibitors like GSK583, subsequent efforts explored the 4-aminoquinazoline scaffold to improve properties and kinase selectivity. nih.govacs.org This led to the discovery of potent 4-aminoquinazoline-based RIP2 kinase inhibitors. One such inhibitor, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate , emerged as a first-in-class clinical candidate. acs.org This compound potently binds to RIP2 kinase and effectively blocks pro-inflammatory cytokine production. acs.org In a human whole blood assay, a related parent compound inhibited TNFα production with an IC₅₀ of 26 nM, demonstrating the potential of the 6-substituted-quinazoline core in developing effective RIP2 kinase inhibitors for inflammatory diseases. acs.org

| Compound Series | Assay | IC₅₀ (nM) | Source |

|---|---|---|---|

| 4-Aminoquinazoline-based inhibitor | TNFα production (Human Whole Blood) | 26 | acs.org |

Receptor Modulation and Antagonism (e.g., 5-HT2A, alpha-CGRP)

The quinazoline scaffold is also present in compounds that modulate various receptors, including serotonin (B10506) 5-HT₂A receptors. frontiersin.orgdrugbank.com 5-HT₂A receptors are widely distributed in the central nervous system and are implicated in learning, cognition, and various psychiatric disorders. frontiersin.org Antagonists of the 5-HT₂A receptor have shown antipsychotic and antidepressant properties. frontiersin.org While direct evidence for this compound analogs as 5-HT₂A modulators is not prominent, the chemical space of quinazoline derivatives includes compounds with activity at this receptor. drugbank.com

Furthermore, there is a functional link between 5-HT₂A receptors and calcitonin gene-related peptide (CGRP), particularly in the context of pain. nih.gov 5-HT₂A receptor mRNA is co-localized with CGRP mRNA in dorsal root ganglion neurons, and antagonism of 5-HT₂A receptors can produce analgesic effects in inflammatory pain models. nih.gov Given that CGRP receptor antagonists are used in migraine treatment, and some triptans (5-HT₁B/₁D agonists) also inhibit CGRP release, the interplay between serotonergic and CGRP systems is a relevant area for the pharmacological activity of quinazoline-based compounds. mdpi.com

Enzyme Inhibition Beyond Kinases (e.g., ecto-5′-Nucleotidase, thymidylate synthase)

Quinazoline-based structures have been investigated for their ability to inhibit enzymes other than kinases, such as ecto-5'-nucleotidase (e5NT) and thymidylate synthase. nih.govmdpi.com Ecto-nucleotidases are cell-surface enzymes that regulate purinergic signaling, and their overexpression is implicated in various pathological conditions. nih.gov The development of selective inhibitors for these enzymes is an area of therapeutic interest. nih.gov

Recently, novel quinazolinone derivatives have been developed as inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). mdpi.com Inhibition of ENPP1 is being explored as a strategy for tumor immunotherapy by enhancing the cGAS-STING signaling pathway. mdpi.com

Modulation of Signal Transduction Pathways (e.g., ERK1/2, PI3K/AKT, Hedgehog pathway)

The inhibitory effects of this compound analogs and related compounds on various kinases and receptors translate to the modulation of key intracellular signaling pathways.

PI3K/AKT Pathway: The PI3K/AKT/mTOR signaling pathway is crucial for cell survival, growth, and proliferation, and its aberrant activation is common in cancer. nih.govijbs.com There is significant crosstalk between the Hedgehog (Hh) and PI3K/AKT pathways. nih.gov In some cancers, upregulation of the PI3K/AKT pathway promotes Hh signaling and tumor cell proliferation. frontiersin.org The dual RAF/MEK inhibitor VS-6766 has been studied in combination with the mTOR inhibitor everolimus, indicating a therapeutic strategy that involves co-targeting components of these interconnected pathways. larvol.com

Hedgehog Pathway: The Hedgehog signaling pathway is essential during embryonic development and its reactivation in adults can drive tumorigenesis. ijbs.comuzh.chscholarsresearchlibrary.com The pathway involves the GLI family of transcription factors. uzh.ch Non-canonical activation of the Hh pathway can occur through other signaling cascades, including PI3K/AKT/mTOR, which can lead to the activation of GLI transcription factors. nih.gov The PI3K/AKT pathway can promote basal cell carcinoma growth, a cancer primarily driven by the Hh pathway, by inducing the degradation of the cyclin-dependent kinase inhibitor p21. frontiersin.org

ERK1/2 Pathway: The Ras/Raf/MEK/ERK pathway is another critical signaling cascade in cell proliferation and survival. The dual RAF/MEK inhibitor VS-6766 directly targets this pathway. larvol.com Increased FGFR1 signaling can lead to the activation of the MEK-ERK-mTOR pathway, contributing to resistance to other targeted therapies. nih.gov

Cellular Responses and Pharmacological Effects

The molecular interactions of this compound analogs and related quinazoline derivatives lead to a range of cellular responses and pharmacological effects, primarily in the context of cancer and inflammation.

Antiproliferative Activity and Apoptosis Induction: A significant pharmacological effect of many quinazoline-based kinase inhibitors is the inhibition of cancer cell growth. ekb.egnih.gov For example, sulphonamide-bearing methoxyquinazolinone derivatives have demonstrated cytotoxicity against various cancer cell lines, including A549 (lung), HepG-2 (liver), LoVo (colon), and MCF-7 (breast). nih.gov Two such compounds, a 2-tolylthioacetamide derivative (compound 6) and a 3-ethyl phenyl thioacetamide (B46855) derivative (compound 10), showed potent activity against MCF-7 and LoVo cells. nih.gov These compounds were found to induce cell cycle arrest in the sub-G1 phase and promote apoptosis in a dose-dependent manner in MCF-7 cells. nih.gov The apoptotic mechanism involved the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins p53 and Bax, as well as caspase-7. nih.gov

Anti-inflammatory Effects: Quinazoline derivatives have also been developed as potent inhibitors of kinases involved in inflammatory processes, such as RIP2 kinase. acs.org A first-in-class RIP2 kinase specific clinical candidate demonstrated a coherent pharmacological profile in biochemical, cellular, and tissue-based functional assays. acs.org It potently inhibited the production of inflammatory cytokines like IL-8 and TNFα. acs.org In a murine model of colitis, oral administration of a prodrug of this inhibitor led to reduced inflammation, edema, and goblet cell depletion. acs.org

Modulation of Autophagy: As mentioned previously, the p97 ATPase inhibitor ML240, a quinazoline analog, was found to potently stimulate the accumulation of LC3-II, a hallmark of autophagy, within minutes of treatment. researchgate.net This suggests that in addition to inducing apoptosis, some of these compounds can modulate autophagic pathways.

Induction of TH2 Bias in Immune Cells: A synthetic glycolipid analog has been shown to prevent experimental autoimmune encephalomyelitis (EAE) by inducing a TH2 bias in natural killer T (NKT) cells. nih.gov This compound, an analogue of α-galactosylceramide, selectively promotes the production of IL-4 by NKT cells, leading to the suppression of the TH1-mediated autoimmune response. nih.gov While not a quinazoline derivative, this highlights the principle of modulating immune responses with small molecules, a potential application for functionally diverse scaffolds like quinazoline.

Table 3: Cytotoxic Activity of Sulphonamide-Bearing Methoxyquinazolinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 6 (2-tolyl derivative) | MCF-7 | 20.17 |

| LoVo | 22.64 | |

| HepG2 | 45.57 | |

| A549 | 51.50 | |

| HUVEC (normal) | 88.27 | |

| Compound 10 (3-ethylphenyl derivative) | MCF-7 | 20.91 |

| LoVo | 22.30 | |

| HepG2 | 42.29 | |

| A549 | 48.00 | |

| 5-Fluorouracil (B62378) (Reference) | MCF-7 | 95.63 |

Data from a study on sulphonamide-bearing quinazolinone derivatives. nih.gov

Antiproliferative Activity against Various Cancer Cell Lines

Analogs of this compound have demonstrated significant antiproliferative activity across a wide spectrum of human cancer cell lines. This broad-spectrum efficacy highlights their potential as versatile anticancer agents.

Numerous studies have reported the cytotoxic effects of quinazoline derivatives against lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. For instance, a novel series of sulphonamide-bearing methoxyquinazolinone derivatives showed notable in vitro cytotoxicity against these cell lines. tandfonline.com Specifically, compounds within this series exhibited activity comparable to the standard chemotherapeutic agent 5-fluorouracil in MCF-7 cells. tandfonline.com Another study on quinazolinone-sulfonamide hybrids also demonstrated potent antiproliferative activity against MCF-7 cells. tandfonline.com Furthermore, derivatives of 6-methylquinazolin-4-amine (B1601101) have shown significant inhibition of cell proliferation in both A549 and MCF-7 cell lines. A separate investigation into quinazoline-based hybrids revealed cytotoxic properties against MCF-7, A431, HepG2, and A549 cells. frontiersin.org

The antiproliferative reach of these analogs extends to other cancer types. Quinazoline derivatives have been shown to possess cytotoxic effects against the A431 epidermoid carcinoma cell line. frontiersin.org In the context of prostate cancer, research on 4-aminoquinoline (B48711) derivatives, a related class of compounds, has demonstrated cytotoxicity against DU-145 cells. researchgate.net

The efficacy of quinazoline analogs has also been observed in hematological and gastrointestinal cancers. For example, a bicyclic colchicine (B1669291) analogue, 2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC), induced a dose- and time-dependent apoptotic response in human leukemic cells. nih.gov Additionally, sulphonamide-bearing quinazolinone derivatives have shown activity against LoVo colon cancer cells, with some compounds exhibiting cytotoxicity comparable to 5-fluorouracil. tandfonline.com

Preclinical studies have also explored the effects of related compounds on melanoma. While direct studies on this compound analogs in B16 melanoma xenografts are not extensively detailed in the provided results, research on B16 melanoma cells has shown that they are responsive to agents that modulate cAMP levels, a pathway that can be influenced by G protein-coupled receptors targeted by some quinazoline derivatives. nih.gov

Interactive Table: Antiproliferative Activity of this compound Analogs and Related Compounds

| Compound Class | Cell Line | Key Findings | Reference |

| Sulphonamide-bearing methoxyquinazolinones | A549, MCF-7, HepG-2, LoVo | Exhibited significant in vitro cytotoxicity. Activity in MCF-7 and LoVo cells was comparable to 5-fluorouracil. | tandfonline.com |

| Quinazolinone-sulfonamide hybrids | MCF-7 | Displayed potent antiproliferative activity. | tandfonline.com |

| 6-Methylquinazolin-4-amine derivatives | A549, MCF-7 | Showed significant inhibition of cell proliferation. | |

| Quinazoline-based hybrids | MCF-7, A431, HepG2, A549 | Demonstrated cytotoxic properties. | frontiersin.org |

| 4-Aminoquinoline derivatives | DU-145 | Exhibited cytotoxicity against prostate cancer cells. | researchgate.net |

| 2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC) | Human leukemic cells | Induced dose- and time-dependent apoptosis. | nih.gov |

Induction of Apoptosis and Programmed Cell Death Mechanisms

A key mechanism underlying the anticancer activity of this compound analogs is their ability to induce apoptosis, or programmed cell death, in cancer cells.

Several studies have elucidated the role of these compounds in triggering the intrinsic, or mitochondrial, pathway of apoptosis. For example, a novel quinazolinone compound, MMD, was found to increase the release of cytochrome c from the mitochondria into the cytosol in MCF-7 breast cancer cells. researchgate.net This event is a critical step in the activation of the apoptotic cascade. The study also observed subsequent activation of caspase-9 and caspases-3/7, key executioner enzymes in apoptosis. researchgate.net

The induction of apoptosis by these analogs is often associated with the modulation of key regulatory proteins. Research on sulphonamide-bearing quinazolinone derivatives demonstrated that they downregulated the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, as well as p53 and caspase-7. tandfonline.com Similarly, another study on quinazoline sulfonamides showed an upregulation in the expression of Bax in MCF-7 cells. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 is a known mechanism of cancer cell survival, and its inhibition is a promising therapeutic strategy. nih.govekb.eg

The activation of caspases is a hallmark of apoptosis. Studies have shown that 4-arylamino-quinazolines and their analogs are potent activators of the caspase cascade, particularly caspase-3. google.com The activation of caspases by compounds like MMD leads to the execution of the apoptotic program. researchgate.net

Interactive Table: Apoptotic Mechanisms of this compound Analogs

| Compound/Analog | Cell Line | Apoptotic Mechanism | Reference |

| MMD (Quinazolinone compound) | MCF-7 | Increased cytochrome c release, activation of caspase-9 and caspases-3/7. | researchgate.net |

| Sulphonamide-bearing quinazolinones | MCF-7 | Downregulation of Bcl-2, upregulation of p53, Bax, and caspase-7. | tandfonline.com |

| Quinazoline sulfonamides | MCF-7 | Upregulation of Bax expression. | nih.gov |

| 4-Arylamino-quinazolines | Not specified | Potent activators of the caspase cascade, particularly caspase-3. | google.com |

Cell Cycle Arrest

In addition to inducing apoptosis, this compound analogs can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases, preventing the cells from dividing and growing.